2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(2,6-dimethylphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazoloquinazoline class, characterized by a fused triazole-quinazoline core. The structure includes an 8-chloro substituent on the quinazoline ring and an N-(2,6-dimethylphenyl)acetamide side chain. Its synthesis likely involves reacting a triazoloquinazoline intermediate with 2-chloro-N-(2,6-dimethylphenyl)acetamide in dimethylformamide (DMF), as described in analogous routes for related derivatives .
Properties
IUPAC Name |
2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-11-4-3-5-12(2)17(11)22-16(26)9-25-19(27)24-10-21-15-8-13(20)6-7-14(15)18(24)23-25/h3-8,10H,9H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOXEUMXUGCFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(2,6-dimethylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of α-keto acids and 2-hydrazinopyridines in the presence of a catalyst such as potassium iodide (KI). This oxidative cyclization process is efficient and environmentally friendly . Another approach involves the condensation of aldehydes with 2-hydrazinopyridine followed by oxidative cyclization using iodine . These methods provide a practical and scalable route for the synthesis of triazoloquinazoline derivatives.
Chemical Reactions Analysis
Cyclization Reactions
The triazoloquinazoline scaffold participates in cyclization reactions to form fused heterocyclic systems. For example:
-
Hydrazine-mediated cyclization : Treatment with hydrazine in ethanol under reflux generates intermediates that cyclize with carbon disulfide to form triazole derivatives .
-
Key conditions : Reflux at 80°C with pyridine as a base yields stable heterocyclic products .
| Reaction Type | Reagents/Conditions | Product | Yield/Outcome |
|---|---|---|---|
| Triazole formation | Hydrazine, CS₂, ethanol (80°C) | Triazoloquinazolinone derivatives | High regioselectivity observed |
Nucleophilic Substitution
The chloro group at position 8 undergoes nucleophilic substitution:
-
Amine substitution : Reacts with primary/secondary amines to yield 8-amino derivatives.
-
Thiol substitution : Forms thioether analogs using aliphatic thiols under basic conditions .
Example :
Reaction efficiency depends on steric hindrance from the 2,6-dimethylphenyl group .
Oxidation and Reduction
-
Oxidation : The 3-oxo group is resistant to further oxidation, but the triazole ring can be oxidized to form N-oxide derivatives using m-CPBA .
-
Reduction : Sodium borohydride selectively reduces the acetamide carbonyl to a hydroxymethyl group without affecting the triazole ring .
| Functional Group | Reagent | Product | Selectivity |
|---|---|---|---|
| Acetamide carbonyl | NaBH₄ | Hydroxymethyl derivative | >90% |
| Triazole ring | m-CPBA | Triazole N-oxide | Moderate (50–60%) |
Coupling Reactions
The terminal acetamide group participates in coupling reactions:
-
Amide bond formation : COMU-mediated coupling with carboxylic acids generates diversely substituted analogs .
-
Case study : Coupling with 4-fluorobenzoic acid produced a derivative with enhanced kinase inhibitory activity (IC₅₀ = 1.63 μM vs. c-Met) .
Structural Modifications for Biological Activity
Modifications at the triazole and quinazoline positions correlate with activity:
-
N-2 alkylation : Introducing propyl groups at N-2 improves potency (IC₅₀ = 1.83 μM) .
-
Phenyl linkers : Direct attachment of phenyl rings reduces activity, while spacers like –CH₂– restore binding .
| Modification Site | Structural Change | Biological Impact (IC₅₀) |
|---|---|---|
| N-2 position | Propyl substitution | 1.83 μM (c-Met kinase) |
| C-8 position | Amine substitution | 2.44–9.43 μM (anticancer) |
Comparative Reactivity Insights
-
Triazole vs. Quinazoline reactivity : The triazole ring is more reactive toward electrophiles, while the quinazoline core undergoes substitution only under forcing conditions .
-
Steric effects : The 2,6-dimethylphenyl group limits accessibility to the acetamide carbonyl, necessitating polar solvents (e.g., DMF) for efficient reactions .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(2,6-dimethylphenyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may act as a DNA intercalator, disrupting the replication process in cancer cells. Studies have shown that derivatives with similar structures possess IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and other cancer cell lines .
- Case Studies : A series of quinazoline derivatives were tested for their anticancer properties, revealing that certain substitutions enhance their efficacy against tumor cells .
Antimicrobial Activity
The heterocyclic nature of this compound allows it to interact effectively with bacterial targets:
- In Vitro Studies : Compounds derived from quinazoline and triazole structures have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested for their ability to inhibit Staphylococcus aureus and Escherichia coli, showing promising results .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is linked to its ability to inhibit specific pathways involved in inflammation:
Mechanism of Action
The mechanism of action of 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell proliferation and survival. By inhibiting c-Met kinase, the compound can induce apoptosis in cancer cells and inhibit tumor growth . The molecular pathways involved include the inhibition of downstream signaling pathways such as the PI3K/AKT and MAPK pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Triazolo[4,3-c]quinazoline vs. Triazolo[4,3-a]pyrazine
- Target Compound : The triazolo[4,3-c]quinazoline core () offers a larger aromatic system compared to the pyrazine-based analogs (–4). This difference may alter electronic properties, binding affinity, and solubility. Quinazoline derivatives are often explored for kinase inhibition or anticonvulsant activity, whereas pyrazine-based compounds may prioritize redox modulation (e.g., antioxidant conjugation in –4) .
- Example : The compound in (triazolo[4,3-a]pyrazine) features a sulfanyl group at position 8, which could improve metabolic stability but reduce aqueous solubility compared to the chloro substituent in the target compound .
Substituent Analysis
- Chloro vs. Sulfanyl Substituents : The 8-chloro group in the target compound may enhance electrophilicity, favoring interactions with nucleophilic enzyme residues. In contrast, the sulfanyl group in ’s derivative could participate in disulfide bonding or act as a hydrogen-bond acceptor .
- Acetamide Variations : The 2,6-dimethylphenyl group (target) introduces ortho-methyl groups, increasing steric hindrance compared to the 2,5-dimethylphenyl () or unsubstituted phenyl analogs. This may reduce rotational freedom and improve target selectivity .
Research Findings and Implications
- Pharmacological Potential: While explicit data for the target compound is absent in the evidence, structural analogs suggest possible applications in CNS disorders (triazoloquinazolines) or oxidative stress (triazolopyrazines with antioxidant conjugates) .
- Structure-Activity Relationships (SAR) :
- Synthetic Challenges : Achieving high purity in triazoloquinazoline derivatives requires careful control of reaction conditions (e.g., DMF as solvent, sodium acetate as base) to avoid by-products .
Biological Activity
The compound 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-(2,6-dimethylphenyl)acetamide is a member of the triazoloquinazoline family, known for its diverse biological activities and potential therapeutic applications. This article reviews its biological activity based on recent research findings, including mechanisms of action, synthetic pathways, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 381.82 g/mol. Its structure features a quinazoline core fused with a triazole ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H16ClN5O2 |
| Molecular Weight | 381.82 g/mol |
| CAS Number | 1286732-43-1 |
The primary mechanism of action for this compound involves the inhibition of c-Met kinase , a receptor tyrosine kinase implicated in various cellular processes such as proliferation and survival. By inhibiting c-Met kinase, the compound can induce apoptosis in cancer cells and inhibit tumor growth effectively .
Biological Activities
Research indicates that compounds within the triazoloquinazoline class exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound has demonstrated IC50 values ranging from 2.44 to 9.43 μM against different cancer cell lines such as HepG2 and HCT-116 . These values suggest potent cytotoxic activity compared to other derivatives.
Comparative Cytotoxicity Data
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 16 | HepG2 | 6.29 |
| Compound 16 | HCT-116 | 2.44 |
| Compound 17 | HepG2 | 7.00 |
| Compound 18 | HCT-116 | 9.43 |
Case Studies
Several studies have explored the biological activity of triazoloquinazolines:
- Anticancer Activity : A study demonstrated that derivatives of triazoloquinazolines exhibited significant anticancer properties by targeting topoisomerase II enzymes and interfering with DNA replication processes .
- Anti-inflammatory Effects : Other investigations have highlighted the anti-inflammatory properties of similar compounds through the inhibition of pro-inflammatory cytokines and mediators in various models of inflammation .
Synthesis Pathways
The synthesis of This compound typically involves multi-step synthetic routes starting from simpler quinazoline derivatives followed by functionalization to introduce the triazole moiety and acetamide side chain.
Q & A
Q. What are the established synthetic routes for this compound, and how can intermediates be characterized?
The synthesis typically involves multi-step protocols, including nucleophilic substitution, cyclocondensation, and functional group coupling. For example, triazoloquinazoline cores are often prepared via cyclization of hydrazine derivatives with chloro-substituted quinazolinones, followed by N-acylation with 2,6-dimethylphenylacetamide . Key intermediates (e.g., bromophenoxazine derivatives) are characterized using / NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .
Q. Which spectroscopic techniques are critical for structural elucidation and purity assessment?
- NMR : / NMR identifies substituent positions and confirms stereochemical integrity (e.g., distinguishing between 1,2,4-triazole regioisomers) .
- Mass Spectrometry : HRMS validates molecular weight and detects isotopic patterns (e.g., chlorine atoms).
- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity (>95% for biological assays) .
Q. What safety protocols should be followed during synthesis and handling?
While no specific hazards are reported for this compound, general precautions include:
- Using fume hoods for solvent evaporation (e.g., DMF, THF).
- Wearing PPE (gloves, lab coats) to avoid skin contact with intermediates like chloro-substituted heterocycles .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction yield and selectivity?
DoE (e.g., factorial designs) identifies critical parameters (temperature, solvent ratio, catalyst loading). For instance, a central composite design (CCD) can model the relationship between reaction time (X₁) and temperature (X₂) to maximize yield while minimizing byproducts like N-alkylation impurities . Response surface methodology (RSM) further refines optimal conditions .
Q. How to resolve discrepancies in reported biological activity data across studies?
Contradictions may arise from variations in assay conditions (e.g., cell line specificity, solubility in DMSO). Mitigation strategies include:
- Solubility profiling : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
- Comparative SAR studies : Synthesize analogs (e.g., replacing 2,6-dimethylphenyl with 2-chlorophenyl) to evaluate pharmacophore contributions .
Q. What computational methods predict reactivity and binding modes of this compound?
- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites on the triazoloquinazoline core.
- Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., kinase binding pockets) using software like COMSOL Multiphysics integrated with AI-driven parameter optimization .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Core modifications : Replace the 8-chloro group with fluoro or methyl to assess steric/electronic effects.
- Side-chain variations : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility.
- In vitro assays : Prioritize enzyme inhibition (e.g., kinase panels) and cytotoxicity profiling (e.g., NCI-60 cell lines) .
Q. What advanced separation techniques address challenges in purifying this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
